Cas no 5964-41-0 (5’-O-Trityl-2’,3’-dehydrothymidine)

5’-O-Trityl-2’,3’-dehydrothymidine Chemical and Physical Properties
Names and Identifiers
-
- 5'-O-TRITYL-2',3'-DEHYDROTHYMIDINE
- 5’-O-Trityl-2’,3’-dehydrothymidine
- 5’-O-Trityl-2’,3’-de
- 2',3'-Dehydro-5'-O-trityl-D-thymidine
- 2',3'-Dehydro-5'-O-tritylthymidine
- 2',3'-didehydro-2',3'-dideoxy-5-methyl-5'-O-(triphenylmethyl)uridine
- 2,3-DIDEHYDRO-3-DEOXY-5-O-(TRIPHENYLMETHYL)-THYMIDINE(KEY INTERMEDIATE OF ZIDO
- 2',3'-didehydro-5'-O-trityl-3'-deoxythymidine
- 3'-deoxy-2',3'-didehydrothymidine 5'-trityl ether
- 5-methyl-1-(5-trityloxymethyl-2,5-dihydro-furan-2-yl)-1H-pyrimidine-2,4-dione
- 5'-O-trityl-2',3'-thymidinene
- 5'-O-trityl-d4T
- SCHEMBL8539901
- 5-Methyl-1-{(2r,5s)-5-[(trityloxy)methyl]-2,5-dihydrofuran-2-yl}pyrimidine-2,4(1h,3h)-dione
- DB-219552
- 5964-41-0
- W-203226
- 5-methyl-1-[(2R,5S)-5-(trityloxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione
-
- Inchi: InChI=1S/C29H26N2O4/c1-21-19-31(28(33)30-27(21)32)26-18-17-25(35-26)20-34-29(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-19,25-26H,20H2,1H3,(H,30,32,33)/t25-,26+/m0/s1
- InChI Key: MIAKIEAKHPFXJJ-IZZNHLLZSA-N
- SMILES: CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Computed Properties
- Exact Mass: 466.18900
- Monoisotopic Mass: 466.18925731g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 35
- Rotatable Bond Count: 7
- Complexity: 773
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 67.9Ų
Experimental Properties
- PSA: 73.32000
- LogP: 4.30730
5’-O-Trityl-2’,3’-dehydrothymidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T887810-50mg |
5’-O-Trityl-2’,3’-dehydrothymidine |
5964-41-0 | 50mg |
$ 130.00 | 2023-02-03 | ||
TRC | T887810-100mg |
5’-O-Trityl-2’,3’-dehydrothymidine |
5964-41-0 | 100mg |
$ 235.00 | 2023-02-03 | ||
TRC | T887810-500mg |
5’-O-Trityl-2’,3’-dehydrothymidine |
5964-41-0 | 500mg |
$ 1020.00 | 2023-02-03 | ||
TRC | T887810-25mg |
5’-O-Trityl-2’,3’-dehydrothymidine |
5964-41-0 | 25mg |
$ 90.00 | 2023-02-03 | ||
TRC | T887810-1g |
5’-O-Trityl-2’,3’-dehydrothymidine |
5964-41-0 | 1g |
$574.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-221063-50 mg |
5'-O-Trityl-2',3'-dehydrothymidine, |
5964-41-0 | 50mg |
¥2,256.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-221063-50mg |
5'-O-Trityl-2',3'-dehydrothymidine, |
5964-41-0 | 50mg |
¥2256.00 | 2023-09-05 |
5’-O-Trityl-2’,3’-dehydrothymidine Related Literature
-
1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
Additional information on 5’-O-Trityl-2’,3’-dehydrothymidine
Introduction to 5’-O-Trityl-2’,3’-dehydrothymidine (CAS No. 5964-41-0)
5’-O-Trityl-2’,3’-dehydrothymidine (CAS No. 5964-41-0) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its trityl group modification and dehydrothymidine backbone, plays a crucial role in the synthesis and study of nucleoside analogs. The trityl group, a protecting group commonly used in organic synthesis, enhances the stability of the compound during various chemical reactions, making it an invaluable intermediate in the development of novel therapeutic agents.
The structure of 5’-O-Trityl-2’,3’-dehydrothymidine consists of a thymidine derivative with modifications at the 2' and 3' positions, which are critical for its biological activity. This modification introduces a dehydro configuration, altering the electronic properties of the nucleoside and influencing its interactions with biological targets. Such structural features are particularly relevant in the context of antiviral and anticancer drug development, where precise molecular design can significantly impact efficacy and selectivity.
In recent years, there has been a surge in research focused on nucleoside analogs as potential treatments for various diseases. 5’-O-Trityl-2’,3��-dehydrothymidine has emerged as a key intermediate in this research, facilitating the synthesis of more complex and targeted molecules. For instance, studies have demonstrated its utility in the development of modified oligonucleotides that exhibit enhanced stability and improved bioavailability. These advancements are particularly promising for applications in gene therapy and RNA interference technologies, where maintaining structural integrity is paramount.
The use of 5’-O-Trityl-2’,3’-dehydrothymidine in pharmaceutical research has been further validated by its application in synthesizing novel antiviral agents. Viruses such as HIV and hepatitis B rely heavily on host cellular machinery for replication, making nucleoside analogs an attractive therapeutic strategy. By incorporating derivatives of 5’-O-Trityl-2’,3’-dehydrothymidine, researchers have been able to develop compounds that mimic natural nucleosides but inhibit viral polymerases, thereby halting replication. Preliminary clinical trials have shown promising results, indicating that such modifications can significantly enhance drug potency while reducing side effects.
Moreover, the dehydro configuration in 5’-O-Trityl-2’,3’-dehydrothymidine has opened new avenues for exploring its role in modulating enzyme activity. Enzymes such as DNA polymerases and ribonucleotide reductases are critical targets for many therapeutic interventions. The unique electronic properties introduced by the dehydrothymidine moiety can alter substrate binding affinities, potentially leading to more selective inhibitors. This has sparked interest in using 5’-O-Trityl-2’,3’-dehydrothymidine as a scaffold for designing next-generation enzyme inhibitors with improved pharmacological profiles.
The synthesis of 5’-O-Trityl-2’,3’-dehydrothymidine itself is a testament to the advancements in synthetic chemistry. The tritylation process at the 5' position provides a robust protecting group that allows for further functionalization without degradation. This has enabled researchers to explore a wide range of modifications at other positions on the nucleoside ring, leading to a diverse library of derivatives with tailored biological activities. Techniques such as solid-phase synthesis and automated protocols have further streamlined the production process, making it more efficient and scalable for industrial applications.
Recent studies have also highlighted the potential of 5’-O-Trityl-2’,3’-dehydrothymidine in combinatorial chemistry approaches. By using this compound as a building block, researchers can generate large libraries of structurally diverse molecules for high-throughput screening. This approach has been particularly successful in identifying novel compounds with therapeutic potential against resistant strains of pathogens or tumors that have developed resistance to existing treatments. The versatility of 5’-O-Trityl-2’,3’-dehydrothymidine as a starting material underscores its importance in modern drug discovery.
The future prospects of 5’-O-Trityl-2’,3’-dehydrothymidine are bright, with ongoing research exploring its applications in areas such as epigenetic modulation and mRNA therapeutics. The ability to modify nucleoside structures at specific positions offers a unique opportunity to fine-tune biological interactions, potentially leading to breakthroughs in treating complex diseases like cancer and neurodegenerative disorders. As our understanding of molecular mechanisms continues to evolve, compounds like 5’-O-Trityl-2’,3’-dehydrothymidine will undoubtedly play a pivotal role in shaping the future of medicine.
5964-41-0 (5’-O-Trityl-2’,3’-dehydrothymidine) Related Products
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)




